molecular formula C6H6INO2 B1354297 Methyl 4-iodo-1H-pyrrole-2-carboxylate CAS No. 40740-41-8

Methyl 4-iodo-1H-pyrrole-2-carboxylate

Cat. No. B1354297
CAS RN: 40740-41-8
M. Wt: 251.02 g/mol
InChI Key: KRNGDJYQOKCQCD-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1H-pyrrole-2-carboxylate (MIPC) is an organic compound containing an iodine atom and a pyrrole ring. It is a versatile reagent used in organic synthesis, especially in the field of medicinal chemistry. MIPC has a wide range of biological applications, including drug design and development, protein engineering, and in vitro diagnostics. MIPC is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Synthesis and Reactivity

Methyl 4-iodo-1H-pyrrole-2-carboxylate is a valuable intermediate in organic synthesis, particularly in the construction of pyrrole derivatives which are significant in medicinal chemistry. The synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones demonstrates the reactivity of pyrrole derivatives in forming pyrrolo[1,2-a]pyrimidine-7-carboxylates, which are useful scaffolds in drug development. This synthesis pathway highlights the versatile reactivity of pyrrole derivatives, including intra/intermolecular azo coupling and insertion reactions into CH and OH bonds under photolysis (Galenko et al., 2019).

Supramolecular Chemistry

In the realm of crystal engineering, pyrrole-2-carboxylates serve as robust supramolecular synthons. The self-assembly of these compounds into hexagonal and grid structures demonstrates their potential in designing novel materials. This aspect of pyrrole chemistry opens avenues for creating materials with specific properties based on the predictable assembly of these building blocks (Zhenming Yin & Zucheng Li, 2006).

Catalysis and One-Pot Syntheses

The application of methyl 4-aminopyrrole-2-carboxylates in catalysis and one-pot syntheses is notable. The use of a FeCl2/Et3N binary catalytic system for the synthesis of these compounds from 5-methoxyisoxazoles showcases the efficiency of relay catalysis in producing complex organic molecules. This method allows for the introduction of substituents at the pyrrole nitrogen, enhancing the versatility of pyrrole derivatives in synthetic chemistry (Galenko et al., 2015).

Heterocyclic Compound Synthesis

The development of novel methyl 3-amino-4-(het)aryl-1H-pyrrole-2-carboxylates highlights the importance of pyrrole derivatives in accessing a wide range of nitrogen heterocycles. These compounds are considered valuable building blocks in medicinal chemistry, providing a pathway to synthesize therapeutically relevant heterocyclic compounds with potential therapeutic interest (Rochais et al., 2004).

Antimicrobial Agents

The synthesis of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and their evaluation as antimicrobial agents underline the potential of pyrrole derivatives in drug discovery. These compounds exhibit significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial therapies (Hublikar et al., 2019).

properties

IUPAC Name

methyl 4-iodo-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNGDJYQOKCQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470404
Record name Methyl 4-iodo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-iodo-1H-pyrrole-2-carboxylate

CAS RN

40740-41-8
Record name 1H-Pyrrole-2-carboxylic acid, 4-iodo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40740-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-iodo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8.2 g (24 mmol) of 4-iodo-2-trichloroacetylpyrrole and 100 ml of methanol were introduced into a round-bottomed flask and 2 g (36 mmol) of sodium methoxide were added. The mixture was stirred at room temperature for four hours, the reaction medium evaporated to dryness, and the residue obtained taken up in water and ethyl ether. The organic phase was decanted off, dried over magnesium sulfate and evaporated. The residue obtained was triturated in heptane and filtered; 4.9 g (81%) of the expected ester of melting point 77°-78° C. were recovered.
Quantity
8.2 g
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100 mL
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2 g
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Synthesis routes and methods II

Procedure details

2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)-ethanone 57c (47 g, 136 mmol) was dissolved in 265 mL of methanol followed by dropwise addition of a solution of sodium methoxide (17.23 g, 163 mmol) in 200 mL of methanol. The reaction mixture was stirred at room temperature for 1 hour. The reaction was monitored by TLC until the disappearance of the starting materials. The mixture was concentrated under reduced pressure. The residue was diluted with 20 mL of water and then extracted with ethyl acetate (30 mL×3). The combined organic extracts were washed with saturated brine, dried over anhydrous sodium sulfate, filtered to remove the drying agent and concentrated under reduced pressure to obtain the title compound 4-iodo-1H-pyrrole-2-carboxylic acid methyl ester 57d (32.2 g, yield 92.5%) as a grey solid.
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47 g
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265 mL
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17.23 g
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200 mL
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Synthesis routes and methods III

Procedure details

To a solution of 300 mL of dry methanol was added 0.52 gm (0.023 mol) of sodium and the solution was stirred until all sodium was reacted. The solution was cooled to 0° C. and 19.5 gm (0.057 mol) of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)-ethanone was added as a solid over a 15 min period. After 15 min at 0° C. the solution was warmed to room temperature and stirred for an additional 2 h. The solvents were removed at reduced pressure and the residue dissolved in diethyl ether. The ether layer was washed with H2O, saturated brine, dried (Na2SO4) and the solvents removed at reduced pressure. The solid was recystallized from hot hexanes-trace EtOAc to yield 13.7 gm (95% yield) of a light brown solid. This was used without further purification.
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0 (± 1) mol
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19.5 g
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0.52 g
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300 mL
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Yield
95%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DT Racys, SAI Sharif, SL Pimlott… - The Journal of Organic …, 2016 - ACS Publications
… Purification by column chromatography eluting with 15% ethyl acetate in petroleum ether gave methyl 4-iodo-1H-pyrrole-2-carboxylate (7q) (87 mg, 72%) as a white solid: mp 87–90 C (…
Number of citations: 108 pubs.acs.org

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